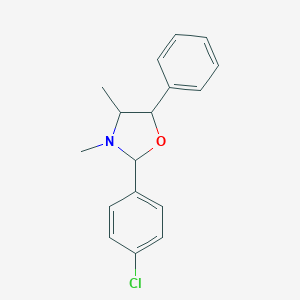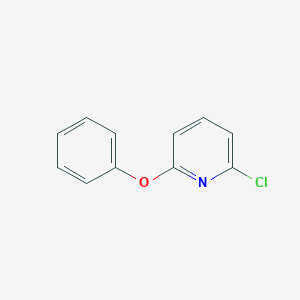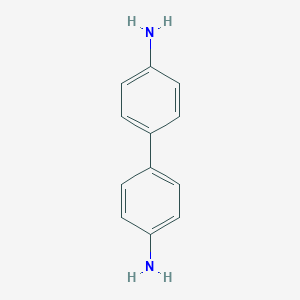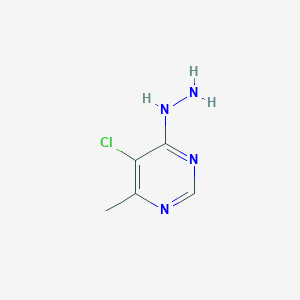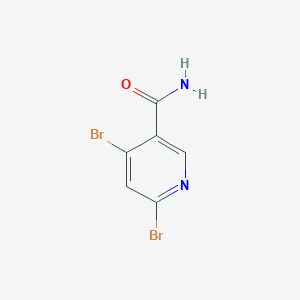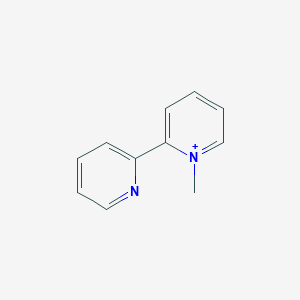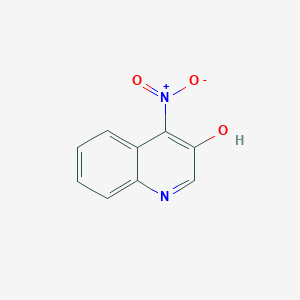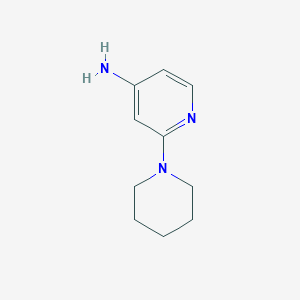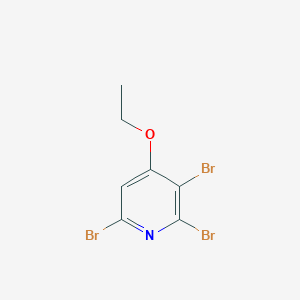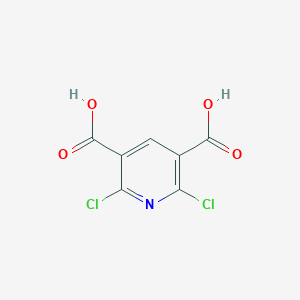
2,6-Dichloropyridine-3,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloropyridine-3,5-dicarboxylic acid is an organic compound with the molecular formula C7H3Cl2NO4 and a molecular weight of 236.01 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and two carboxylic acid groups at the 3 and 5 positions. This compound is a white solid and is one of the many derivatives of pyridine that are used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyridine-3,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the direct chlorination of pyridine-3,5-dicarboxylic acid using chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of unwanted by-products.
化学反应分析
Types of Reactions: 2,6-Dichloropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding acid chlorides or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.
Oxidation Reactions: Reagents like thionyl chloride or phosphorus pentachloride are used for oxidation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed:
Substitution Products: Amino or thio derivatives of the original compound.
Oxidation Products: Acid chlorides or esters.
Coupling Products: Biaryl compounds with extended aromatic systems.
科学研究应用
2,6-Dichloropyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dichloropyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid groups allow the compound to form strong hydrogen bonds and coordinate with metal ions. This makes it an effective ligand in metal-organic frameworks and a potent inhibitor of certain enzymes. The pathways involved include the formation of stable complexes with metal ions and the inhibition of enzyme activity through competitive binding.
相似化合物的比较
2,6-Dichloropyridine: A simpler derivative with only chlorine atoms at the 2 and 6 positions.
2,5-Dichloropyridine: Another isomer with chlorine atoms at the 2 and 5 positions.
Pyridine-3,5-dicarboxylic acid: A derivative with carboxylic acid groups at the 3 and 5 positions but no chlorine atoms.
Uniqueness: 2,6-Dichloropyridine-3,5-dicarboxylic acid is unique due to the presence of both chlorine atoms and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
属性
IUPAC Name |
2,6-dichloropyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-2(6(11)12)1-3(7(13)14)5(9)10-4/h1H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMUXYEEVSJQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C(=O)O)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)
